
3,4-Bis(phenylsulfanyl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(phenylsulfanyl)but-3-en-1-ol is an organic compound with the molecular formula C16H16OS2 This compound features a buten-1-ol backbone substituted with phenylsulfanyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(phenylsulfanyl)but-3-en-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction followed by a thiol-ene reaction. The Wittig reaction forms the buten-1-ol backbone, and the thiol-ene reaction introduces the phenylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(phenylsulfanyl)but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrocarbon without the phenylsulfanyl groups.
Substitution: Products with different functional groups replacing the phenylsulfanyl groups.
Scientific Research Applications
3,4-Bis(phenylsulfanyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Bis(phenylsulfanyl)but-3-en-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylsulfanyl)-4-penten-1-ol
- 3-[(Phenylsulfanyl)methyl]-3-buten-1-ol
Uniqueness
3,4-Bis(phenylsulfanyl)but-3-en-1-ol is unique due to the presence of two phenylsulfanyl groups at specific positions on the buten-1-ol backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
137540-64-8 |
|---|---|
Molecular Formula |
C16H16OS2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3,4-bis(phenylsulfanyl)but-3-en-1-ol |
InChI |
InChI=1S/C16H16OS2/c17-12-11-16(19-15-9-5-2-6-10-15)13-18-14-7-3-1-4-8-14/h1-10,13,17H,11-12H2 |
InChI Key |
PVOQBZUATYYNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC=C(CCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


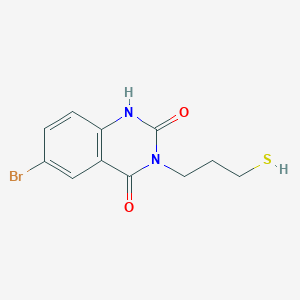
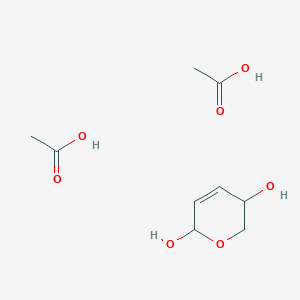
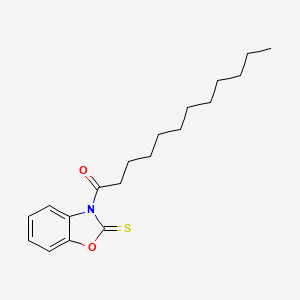
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
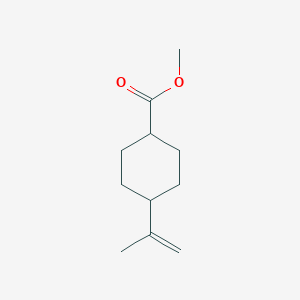

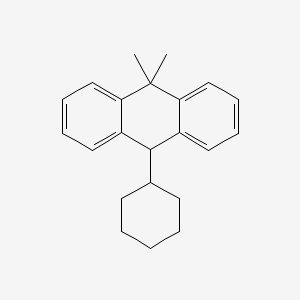
![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
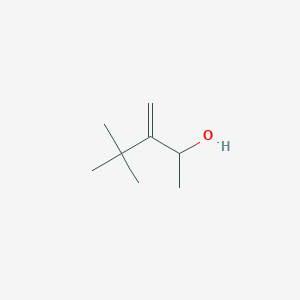
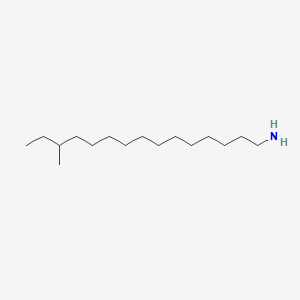
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)

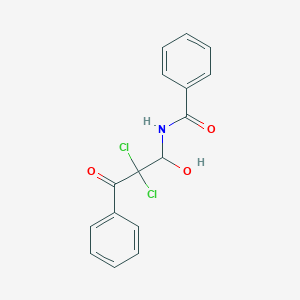
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
